4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Overview
Description
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboximidamide group.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications, such as antileishmanial and antimalarial activities, have been explored.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with biological targets involved in these diseases, such as enzymes or receptors in the parasites causing these diseases.
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting its activity and leading to the observed antileishmanial and antimalarial effects.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may affect pathways related to the survival and replication of the parasites causing these diseases .
Result of Action
Given its potential antileishmanial and antimalarial activities, it may lead to the death or inhibition of the parasites causing these diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with benzene-1-carboximidamide under specific reaction conditions, such as the presence of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
4-(3,5-Dimethylpyrazol-1-yl)benzoic acid
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
Uniqueness: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is unique due to its specific structural features, which differentiate it from other pyrazole derivatives
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-9-7-10(2)17(16-9)8-11-3-5-12(6-4-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVPXYPKQWEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=N)N)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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